molecular formula C10H14ClN B13253313 N-(butan-2-yl)-3-chloroaniline

N-(butan-2-yl)-3-chloroaniline

Cat. No.: B13253313
M. Wt: 183.68 g/mol
InChI Key: ZYRNXOGOYZGCHJ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-chloroaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound features a butan-2-yl group attached to the nitrogen atom and a chlorine atom attached to the benzene ring. The presence of these substituents imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Nucleophilic Substitution: One common method to synthesize N-(butan-2-yl)-3-chloroaniline involves the nucleophilic substitution of a suitable precursor, such as 3-chloronitrobenzene, with butan-2-amine. The reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate and is carried out under reflux conditions.

    Reductive Amination: Another method involves the reductive amination of 3-chlorobenzaldehyde with butan-2-amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(butan-2-yl)-3-chloroaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form this compound derivatives with different degrees of hydrogenation. Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(butan-2-yl)-3-chloroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-chloroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and disruption of cellular processes.

Comparison with Similar Compounds

    N-(butan-2-yl)-4-chloroaniline: Similar structure but with the chlorine atom at the para position.

    N-(butan-2-yl)-2-chloroaniline: Chlorine atom at the ortho position.

    N-(butan-2-yl)-3-bromoaniline: Bromine atom instead of chlorine.

Uniqueness: N-(butan-2-yl)-3-chloroaniline is unique due to the specific positioning of the butan-2-yl group and the chlorine atom, which influences its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

N-butan-2-yl-3-chloroaniline

InChI

InChI=1S/C10H14ClN/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3

InChI Key

ZYRNXOGOYZGCHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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